2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine
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Overview
Description
2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine typically involves the reaction of 3,4-diaminoquinoline with 2-chloro-N-(2-methylpropyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including malaria and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cell death. Additionally, it may inhibit certain enzymes involved in critical cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-methylpropyl)acetamide: A related compound with similar chemical properties but different biological activities.
3,4-Diaminoquinoline: The parent compound from which 2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine is synthesized.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity
Properties
CAS No. |
1020966-38-4 |
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Molecular Formula |
C13H16ClN3 |
Molecular Weight |
249.74 g/mol |
IUPAC Name |
2-chloro-3-N-(2-methylpropyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C13H16ClN3/c1-8(2)7-16-12-11(15)9-5-3-4-6-10(9)17-13(12)14/h3-6,8,16H,7H2,1-2H3,(H2,15,17) |
InChI Key |
JIJSWMBGPTXCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C2=CC=CC=C2N=C1Cl)N |
Origin of Product |
United States |
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